Superior In Vivo Efficacy Against MRSA: WAP-8294A2 vs. Vancomycin
WAP-8294A2 demonstrates a significantly superior in vivo efficacy against MRSA in a murine systemic infection model when directly compared to vancomycin, the current standard of care for severe MRSA infections. The mean 50% effective dose (ED50) for WAP-8294A2 across nine distinct MRSA strains was 0.38 mg/kg, whereas the mean ED50 for vancomycin was 5.3 mg/kg [1]. This represents a 14-fold increase in potency for WAP-8294A2. This finding is corroborated by early research which also noted higher in vivo activity against MRSA than vancomycin [2].
| Evidence Dimension | In vivo efficacy (ED50) in a murine systemic MRSA infection model |
|---|---|
| Target Compound Data | Mean ED50 = 0.38 mg/kg |
| Comparator Or Baseline | Vancomycin (Mean ED50 = 5.3 mg/kg) |
| Quantified Difference | 14-fold higher potency (WAP-8294A2 is more active) |
| Conditions | Murine systemic infection model challenged with MRSA; mean values calculated across nine different MRSA strains. |
Why This Matters
Superior in vivo potency at lower doses suggests a potentially wider therapeutic window and reduced systemic exposure, which are critical parameters for selecting a candidate for clinical development and subsequent procurement.
- [1] Kato, A., et al. 43 新規抗MRSA抗生物質WAP-8294A_2 (Symposium on the Chemistry of Natural Products). 1997. Data summarized in J-Stage. In vivo efficacies of 1 and vancomycin were assessed in the experimental systemic MRSA infection of mice. The mean ED50 values of 1 and vancomycin against nine MRSA strains were 0.38mg/kg and 5.3mg/kg, respectively. View Source
- [2] Kato, A., Nakaya, S., Ohashi, Y., et al. WAP-8294A2, A Novel Anti-MRSA Antibiotic Produced by Lysobacter sp. Journal of the American Chemical Society, 1997, 119(28), 6680–6681. View Source
